1-Phenyl-5-propylpyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-phenyl-5-propylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-6-11-9-12(13(16)17)14-15(11)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGABVIPGXJAASP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-5-propylpyrazole-3-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or their equivalents. One common method includes the reaction of phenylhydrazine with 1,3-diketones under acidic or basic conditions to form the pyrazole ring. The propyl group can be introduced via alkylation reactions .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis starting from readily available starting materials. The process may include steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-5-propylpyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The phenyl ring can undergo reduction under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrazole rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
Scientific Research Applications
-
HDAC6 Inhibition: Pyrazole derivatives can target HDAC6, which is a strategy for treating acute liver injury by inhibiting necrosis and inflammation .
- One pyrazole derivative, compound 6 , has demonstrated antinecroptotic activity (IC50 = 0.5 nM) and selective HDAC6 inhibition (IC50 = 4.95 nM, HDAC1/HDAC6 = 251) .
- Compound 6 also exhibited HDAC6 degradation activity (DC50 = 0.96 nM) and strong inhibitory effects on inflammatory proteins like TNF-α, IL-1β, and IL-6, suggesting anti-inflammatory activity .
- In a mouse model of acetaminophen (APAP)-induced acute liver injury, compound 6 showed therapeutic and protective efficacy at a dose of 40 mg/kg .
- Pharmaceutical Intermediates: 1-Alkyl-pyrazole-5-carboxylic acid esters, related to 1-Phenyl-5-propylpyrazole-3-carboxylic acid, are valuable intermediates in the production of pharmaceutical agents . These agents can have vasodilating and antispasmodic effects and can be used to create pesticides with insecticidal and acaricidal properties .
Mechanism of Action
The mechanism of action of 1-Phenyl-5-propylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and molecular targets depend on the specific application and the biological system under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Key Observations:
Substituent Position and Bioactivity: The phenyl group in the target compound may enhance π-π stacking interactions in enzyme binding pockets compared to methyl analogs (e.g., 1-methyl derivatives) .
Synthetic Efficiency :
- The 3-step synthesis of 1-methyl-3-n-propylpyrazole-5-carboxylic acid offers a 27% yield improvement over traditional methods, highlighting the importance of optimizing reaction pathways for scale-up .
- By contrast, nitro-containing derivatives often require additional steps for functional group introduction, increasing complexity .
Physicochemical Properties :
- The trifluoromethyl group in 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid significantly enhances lipophilicity and metabolic stability, making it favorable for agrochemical applications .
- Propyl vs. methyl chains : Longer alkyl chains (e.g., propyl) may improve membrane permeability but could reduce aqueous solubility .
Functional Group Variations :
- Carboxylic acid esters (e.g., ethyl esters in ) are often employed as prodrugs to enhance bioavailability, whereas the free carboxylic acid in the target compound may limit passive diffusion .
Biological Activity
1-Phenyl-5-propylpyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, characterized by a phenyl group at position 1, a propyl group at position 5, and a carboxylic acid group at position 3. This compound is gaining attention for its diverse biological activities, which are crucial for applications in medicinal chemistry and agricultural sciences.
Chemical Structure
The chemical structure of this compound can be represented as follows:
While the specific biological targets of this compound have not been extensively documented, compounds within the pyrazole class are known to interact with various biological macromolecules, potentially acting as enzyme inhibitors or modulators of signaling pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that certain pyrazole derivatives exhibit significant inhibitory activity against key oncogenic targets such as BRAF(V600E) and EGFR, making them promising candidates for cancer therapy .
In a study focusing on pyrazole derivatives, it was found that these compounds can induce apoptosis in cancer cells, particularly in breast cancer cell lines MCF-7 and MDA-MB-231. The combination of these pyrazoles with conventional chemotherapeutics like doxorubicin showed enhanced cytotoxic effects, suggesting a synergistic mechanism .
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This activity is particularly relevant in models of acute liver injury, where compounds targeting HDAC6 have demonstrated protective effects against necrosis and inflammation .
Insecticidal Activity
Additionally, pyrazole derivatives are being explored for their insecticidal activities. Some studies report that certain pyrazole compounds exhibit notable efficacy against agricultural pests such as Aphis fabae, indicating their potential use in agrochemicals . The structure of this compound may contribute to its bioactivity profile compared to other pyrazole derivatives.
Table: Summary of Biological Activities
Case Study: Acute Liver Injury
In a notable study, a series of pyrazole derivatives were synthesized to target HDAC6 for treating acute liver injury (ALI). Among these compounds, one exhibited an IC50 value of 0.5 nM for antinecroptotic activity and demonstrated significant therapeutic efficacy in mouse models at a dose of 40 mg/kg. This highlights the potential application of pyrazole derivatives in managing severe inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
